molecular formula C7H10N2O5S2 B12007202 4-Methoxy-1,3-benzenedisulfonamide

4-Methoxy-1,3-benzenedisulfonamide

Cat. No.: B12007202
M. Wt: 266.3 g/mol
InChI Key: LMIXJAIBEXMAKK-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-benzenedisulfonamide is an organic compound with the molecular formula C(7)H({10})N(_2)O(_5)S(_2) It is characterized by the presence of a methoxy group (-OCH(_3)) and two sulfonamide groups (-SO(_2)NH(_2)) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzenedisulfonamide typically involves the sulfonation of 4-methoxyaniline. The process can be summarized as follows:

    Nitration: 4-Methoxyaniline is first nitrated to form 4-methoxy-3-nitroaniline.

    Reduction: The nitro group is then reduced to an amino group, yielding 4-methoxy-1,3-diaminobenzene.

    Sulfonation: Finally, the diamine is sulfonated using chlorosulfonic acid or sulfur trioxide to produce this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,3-benzenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: 4-Hydroxy-1,3-benzenedisulfonamide.

    Reduction: 4-Methoxy-1,3-benzenediamine.

    Substitution: Various substituted benzenedisulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1,3-benzenedisulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in platelet aggregation, thereby exerting anti-platelet effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .

Comparison with Similar Compounds

  • 4-Chloro-1,3-benzenedisulfonamide
  • 4-Bromo-6-chloro-1,3-benzenedisulfonamide
  • 4-Methoxy-N-(2-methoxybenzyl)benzenesulfonamide

Comparison: 4-Methoxy-1,3-benzenedisulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its chloro and bromo analogs, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H10N2O5S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-methoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C7H10N2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13)

InChI Key

LMIXJAIBEXMAKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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